3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate
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Overview
Description
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it can be inferred that this compound might interact with targets involved in mood regulation, such as serotonin or norepinephrine transporters.
Mode of Action
Based on its structural similarity to other antidepressant molecules, it can be hypothesized that it may inhibit the reuptake of neurotransmitters like serotonin, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in mood regulation. Specifically, it may influence the serotonin and norepinephrine pathways, which are known to play crucial roles in mood disorders such as depression . The nitro group in the compound might also participate in various reactions, contributing to its biological activity .
Result of Action
The result of the compound’s action would likely be an improvement in mood symptoms, given its potential role as an antidepressant . By increasing the availability of neurotransmitters like serotonin in the brain, it could potentially alleviate symptoms of depression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy group and the nitrobenzoate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, the use of high-purity starting materials, and the implementation of rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amino-substituted compounds.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can be compared with other similar compounds, such as:
3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl 4-nitrobenzoate: This compound has a similar core structure but differs in the substitution pattern and functional groups.
(2RS,3RS)-3-(2-ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane: This compound also contains an ethoxyphenoxy group and a nitrobenzoate ester group but has additional functional groups that confer different chemical properties.
Properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO8/c1-2-30-19-5-3-4-6-20(19)33-22-14-31-21-13-17(11-12-18(21)23(22)26)32-24(27)15-7-9-16(10-8-15)25(28)29/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIWZEVAGAPLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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